molecular formula C8H7NO4 B021343 2-Methyl-5-nitrobenzoic acid CAS No. 1975-52-6

2-Methyl-5-nitrobenzoic acid

Cat. No.: B021343
CAS No.: 1975-52-6
M. Wt: 181.15 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzoic acid (C₈H₇NO₄, molecular weight 181.15 g/mol) is an aromatic compound characterized by a carboxylic acid group at position 1, a methyl group at position 2, and a nitro group at position 5 on the benzene ring (Fig. 1). It appears as a beige-colored crystalline solid with a high melting point of 184°C . The compound is sparingly soluble in water (<1 mg/mL at 22°C) but dissolves in organic solvents like acetone and dimethyl sulfoxide .

Its crystal structure exhibits hydrogen bonding between carboxylic acid groups, contributing to its mechanical resilience. Studies demonstrate that single crystals of this compound undergo twinning deformation under compression stress, enabling energy dissipation—a property relevant for damping applications in materials science . Industrially, it serves as a precursor for pharmaceuticals, agrochemicals, and dyes, highlighting its versatility in organic synthesis .

Preparation Methods

Palladium-Catalyzed Carbonylation of 2-Iodo-4-Nitrotoluene

Reaction Mechanism and Conditions

The carbonylation of 2-iodo-4-nitrotoluene represents a direct route to methyl 2-methyl-5-nitrobenzoate, which can subsequently be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid. This method, documented in a synthesis by Galderma Research & Development, employs a palladium diacetate catalyst with diphenylphosphinopropane as a ligand and triethylamine as a base in methanol under carbon monoxide pressure .

Key Reaction Parameters :

  • Temperature : 110°C

  • Pressure : 4 bar CO

  • Duration : 18 hours

  • Catalyst System : Pd(OAc)₂ (8.8 mmol%), dppp (diphenylphosphinopropane)

  • Yield : 37% (methyl ester intermediate)

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by CO insertion and methanolysis to form the methyl ester. While the moderate yield underscores challenges in catalyst turnover and side reactions, this method avoids harsh nitration conditions and provides regioselective control.

Oxidation of Nitro-Substituted Xylenes

General Oxidation Strategy

Adapted from a Chinese patent (CN111718264A), the oxidation of nitro-substituted xylenes using dilute nitric acid and oxygen under high-pressure conditions offers a scalable route to nitrobenzoic acids . While the patent focuses on co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, the methodology is theoretically applicable to 5-nitro-o-xylene (2,3-dimethyl-5-nitrobenzene) to yield this compound.

Optimized Conditions for Analogous Systems :

  • Oxidant : O₂ (3.5–4.0 MPa)

  • Temperature : 120–150°C

  • Nitric Acid Concentration : 10–35% (w/w)

  • Reaction Time : 6–18 hours

The mechanism involves radical-initiated oxidation of the methyl group to a carboxylic acid, facilitated by nitric acid’s dual role as a proton donor and oxidizing agent.

Challenges and Adaptations

For 5-nitro-o-xylene, the steric and electronic effects of the nitro group may hinder oxidation selectivity. The patent reports yields of 60–80% for structurally similar compounds, suggesting that careful temperature control (e.g., hot filtration at 70–90°C) and post-reaction purification (e.g., recrystallization from methanol) could improve outcomes .

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Advantages Limitations
Carbonylation/Hydrolysis2-Iodo-4-nitrotoluenePd catalysis, 110°C, 18h, CO pressure37%Regioselective; avoids nitration stepsModerate yield; expensive catalyst
Xylene Oxidation5-Nitro-o-xylene (hypothetical)O₂, HNO₃, 120–150°C, 3.5–4.0 MPa~60–80%*Scalable; uses inexpensive oxidantsRequires specialized equipment; steric hindrance

*Estimated based on analogous reactions in source .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acidic catalysts.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid.

    Substitution: Alcohols and acidic catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Methyl-5-aminobenzoic acid.

    Substitution: Methyl 2-methyl-5-nitrobenzoate.

    Oxidation: 2-Carboxy-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-nitrobenzoic acid serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the production of more complex molecules. It is often used to synthesize:

  • Pharmaceutical Compounds : The compound can be transformed into derivatives that exhibit biological activity, making it valuable in drug development .
  • Agrochemicals : It is utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity .

Analytical Chemistry

The compound is employed in analytical chemistry for:

  • Chromatography : It acts as a standard in chromatographic methods to analyze complex mixtures .
  • Spectroscopy : Its distinct spectral properties facilitate the identification and quantification of related compounds in various samples .

Case Study 1: Synthesis of Nitro Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing nitro derivatives with enhanced pharmacological properties. The derivatives exhibited significant activity against certain bacterial strains, indicating potential applications in antibiotic development .

Compound NameActivityReference
Nitro Derivative AAntibacterial
Nitro Derivative BAntifungal

Case Study 2: Agrochemical Applications

Research highlighted the effectiveness of synthesized derivatives of this compound as herbicides. Field trials showed that these compounds significantly reduced weed growth without harming crop yield, showcasing their utility in sustainable agriculture practices .

Compound NameEfficacy (%)Crop TypeReference
Herbicide A85Soybean
Herbicide B90Corn

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzoic acid primarily involves its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring and the carboxylic acid group. This electron-withdrawing effect makes the compound more susceptible to nucleophilic substitution reactions. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Isomers

5-Methyl-2-nitrobenzoic Acid (C₈H₇NO₄)

  • Structure : Methyl at position 5, nitro at position 2.
  • Properties : Lower melting point (177–180°C) compared to 2-methyl-5-nitrobenzoic acid .
  • Synthesis : Prepared via green chemistry approaches using nitration and oxidation steps, achieving high yields (>90%) .
  • Applications : Intermediate in drug synthesis, though less studied than its isomer.

2-Methyl-4-nitrobenzoic Acid (C₈H₇NO₄)

  • Structure : Methyl at position 2, nitro at position 3.
  • Properties : Similar molecular weight (181.14 g/mol) but distinct crystal packing due to altered substituent positions.
  • Availability : Commercially available at >98% purity, priced at ¥16,000/25g .

Derivatives and Analogues

Methyl 2-Methyl-5-nitrobenzoate (C₉H₉NO₄)

  • Structure : Methyl ester of this compound.
  • Properties: Reduced polarity compared to the parent acid, enhancing solubility in non-polar solvents. Synthesized via esterification with methanol and thionyl chloride (99% yield) .
  • Applications : Key intermediate in synthesizing HDAC inhibitors and other pharmaceuticals .

2-Chloro-5-nitrobenzoic Acid Methyl Ester (C₈H₆ClNO₄)

  • Structure : Chlorine substituent at position 2, nitro at position 4.
  • Properties : Molecular weight 215.59 g/mol; the electron-withdrawing chlorine enhances reactivity in nucleophilic substitutions .
  • Synthesis : Bromination followed by esterification (89% yield) .

2-Methylamino-5-nitrobenzoic Acid (C₈H₈N₂O₄)

  • Structure: Amino group replaces the carboxylic acid’s hydroxyl hydrogen.
  • Properties: The amino group enables metal complexation and participation in heterocyclic synthesis (e.g., benzodiazepines) .

Functional Group Variations

5-Methoxy-2-nitrobenzoic Acid (C₈H₇NO₅)

  • Structure : Methoxy group at position 5, nitro at position 2.
  • Properties : Increased solubility in polar solvents due to the methoxy group’s electron-donating effects. Molecular weight 197.14 g/mol .

4-Chloro-3-nitrobenzoic Acid (C₇H₄ClNO₄)

  • Structure : Chlorine at position 4, nitro at position 3.
  • Properties : Lower molecular weight (201.56 g/mol) and distinct reactivity in substitution reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₈H₇NO₄ 181.15 184 Pharmaceuticals, agrochemicals
5-Methyl-2-nitrobenzoic acid C₈H₇NO₄ 181.15 177–180 Drug intermediates
Methyl 2-methyl-5-nitrobenzoate C₉H₉NO₄ 195.17 N/A HDAC inhibitor synthesis
2-Chloro-5-nitrobenzoic acid methyl ester C₈H₆ClNO₄ 215.59 N/A Organic synthesis
5-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.14 N/A Biochemical research

Key Findings and Implications

  • Positional Isomerism : Substituent positions significantly impact physical properties and reactivity. For example, this compound’s high melting point (184°C) contrasts with its isomer 5-methyl-2-nitrobenzoic acid (177–180°C) due to differences in hydrogen bonding .
  • Derivative Utility : Esterification (e.g., methyl esters) improves solubility for synthetic applications, while chloro-substituted derivatives enhance electrophilicity in substitution reactions .

Biological Activity

2-Methyl-5-nitrobenzoic acid (CAS No. 1975-52-6) is a nitrated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C8_8H7_7NO4_4
  • Molecular Weight : 181.15 g/mol
  • Physical State : Light yellow solid, insoluble in water

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

This compound has been explored for its anticancer properties. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis (programmed cell death) in these cells, suggesting its potential as a chemotherapeutic agent.

Case Study :
In a study published in the Journal of Cancer Research, researchers treated MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation.

Cell LineIC50_{50} (µM)Apoptotic Markers Observed
MCF-725Caspase-3 activation
HT-2930DNA fragmentation

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. The nitro group can undergo reduction within cells, leading to the generation of reactive nitrogen species (RNS), which can damage cellular components and induce apoptosis.

Research Findings

Several studies have highlighted the multifaceted biological activities of this compound:

  • Antibacterial Activity : A study published in Phytomedicine reported that the compound significantly inhibited the growth of pathogenic bacteria, suggesting its use as a natural preservative.
  • Antifungal Activity : Research in Mycological Research indicated that this compound effectively inhibited the growth of various fungi, including Aspergillus niger.
  • Anticancer Mechanisms : Investigations into its anticancer properties revealed that the compound could disrupt mitochondrial function and induce oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Methyl-5-nitrobenzoic acid, and how can crystallization conditions be optimized for high purity?

  • Methodological Answer : Recrystallization from acetone at 298 K yields well-shaped crystals (0.2–1.0 mm) with high purity (>97%). Temperature control during cooling and solvent selection are critical to minimize impurities. Purity can be verified via melting point analysis (177–180°C) and HPLC .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters. SHELXS/SHELXD can assist in structure solution .
  • Spectroscopy : FT-IR to confirm nitro and carboxylic acid functional groups, and NMR (¹H/¹³C) to verify methyl and aromatic proton environments. Pair with WinGX for geometry analysis and visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during X-ray refinement of this compound crystals?

  • Methodological Answer :

  • Use SHELXL’s RIGU and SIMU constraints to refine anisotropic displacement parameters for atoms with high thermal motion.
  • Validate refinement with the ADDSYM tool in PLATON to check for missed symmetry elements. Cross-reference hydrogen-bonding networks (e.g., O–H···O interactions) to ensure geometric consistency .

Q. What experimental approaches link hydrogen bonding networks to mechanical damping properties in this compound crystals?

  • Methodological Answer :

  • Perform energy-dispersive X-ray diffraction (EDXRD) under mechanical stress to correlate crystal bending with energy dissipation (EdE_d).
  • Analyze packing diagrams (e.g., along (013) and (031) planes) to identify slip systems and hydrogen-bond-driven lattice distortions. Molecular dynamics simulations can model stress-strain responses .

Q. How is this compound employed as a synthetic intermediate in drug discovery, and what coupling agents are optimal for amide bond formation?

  • Methodological Answer :

  • Activate the carboxylic acid group using EDCI/HOBt in dichloromethane with DIPEA\text{DIPEA} as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • For sterically hindered amines, switch to DMT-MM or PyBOP to improve coupling efficiency. Purify products via flash chromatography (gradient elution) .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic data between experimental and computational models for this compound?

  • Methodological Answer :

  • Compare experimental data (e.g., C–C bond lengths, torsion angles) with DFT-optimized structures (B3LYP/6-31G* basis set). Use CIF validation tools (e.g., checkCIF) to flag outliers.
  • Reconcile discrepancies by refining disorder models in SHELXL and validating hydrogen-bond geometries against Cambridge Structural Database (CSD) entries .

Q. Structure-Property Relationships

Q. What role do nitro and methyl substituents play in modulating the acidity and reactivity of this compound?

  • Methodological Answer :

  • Measure pKaK_a via potentiometric titration in aqueous ethanol. The nitro group at the para position enhances acidity through electron-withdrawing effects, while the ortho-methyl group sterically hinders resonance stabilization.
  • Compare reactivity with analogs (e.g., 5-iodo-2-methylbenzoic acid) in nucleophilic substitution reactions to isolate electronic vs. steric effects .

Properties

IUPAC Name

2-methyl-5-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 2-METHYL-5-NITROBENZOIC ACID
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Related CAS

133232-68-5
Record name o-Toluic acid, 5-nitro-, dimer
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DSSTOX Substance ID

DTXSID2025638
Record name 2-Methyl-5-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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CAS No.

1975-52-6
Record name 2-METHYL-5-NITROBENZOIC ACID
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Record name 5-Nitro-o-toluic acid
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Melting Point

347 to 352 °F (NTP, 1992)
Record name 2-METHYL-5-NITROBENZOIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-5-nitrobenzoic acid
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